molecular formula C2H4N4S B1320311 2-Methyl-2H-tetrazole-5-thiol CAS No. 42150-25-4

2-Methyl-2H-tetrazole-5-thiol

Cat. No. B1320311
CAS RN: 42150-25-4
M. Wt: 116.15 g/mol
InChI Key: RLRIYDBAFPKSRC-UHFFFAOYSA-N
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Description

“2-Methyl-2H-tetrazole-5-thiol” is a chemical compound with the molecular formula C2H4N4S . It is a derivative of tetrazole, a class of heterocyclic compounds that consist of a five-membered ring containing four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . There are various synthetic approaches to tetrazole derivatives by using triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2H-tetrazole-5-thiol” exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers . In addition, a strong π-interaction was proved by quantum chemical calculations and noncovalent interaction analysis .


Chemical Reactions Analysis

Tetrazoles undergo various chemical reactions. For instance, 5-(chlorodinitromethyl)-2-methyl-2H-tetrazole reacts with diazoalkanes . Also, the photochemistry of tetrazoles has been the subject of several studies .


Physical And Chemical Properties Analysis

“2-Methyl-2H-tetrazole-5-thiol” has a molecular weight of 116.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 116.01566732 g/mol . The topological polar surface area is 72.1 Ų .

Scientific Research Applications

Drug Design and Pharmacology

Tetrazoles, including compounds like 2-Methyl-2H-tetrazole-5-thiol, are known for their use in drug design due to their bioisosteric properties with carboxylic acids. They can be used in molecular docking, which is crucial in computational structural biology and computer-aided drug designing .

Antibacterial and Antifungal Applications

Compounds with a tetrazole moiety, such as 2-Methyl-2H-tetrazole-5-thiol, have been studied for their antibacterial and antifungal properties. This is due to their ability to interact with various biological targets within microbial cells .

Anticancer Research

Tetrazole derivatives have shown potential in anticancer research. For instance, they have been tested against cancer cell lines like A549, where they exhibited cytotoxicity with acceptable IC50 values, indicating their potential as anticancer agents .

Material Chemistry

The unique chemical structure of tetrazoles makes them suitable for applications in material chemistry. They can be used in the synthesis of various materials due to their reactivity and stability under different conditions .

Synthesis of Other Chemical Compounds

Tetrazole-5-thiols are used as intermediates in the synthesis of other chemical compounds. The presence of both a tetrazole ring and a thiol group allows for diverse chemical reactions leading to a wide range of products .

Safety and Hazards

When handling “2-Methyl-2H-tetrazole-5-thiol”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Avoid dust formation .

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these properties further and developing new synthesis methods.

properties

IUPAC Name

2-methyl-1H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c1-6-4-2(7)3-5-6/h1H3,(H,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRIYDBAFPKSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1NC(=S)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601739
Record name 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-tetrazole-5-thiol

CAS RN

42150-25-4
Record name 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-1,2,3,4-tetrazole-5-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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